N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of a fluorophenyl group and a thienopyrimidine moiety suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors through binding interactions facilitated by its fluorophenyl and thienopyrimidine moieties. These interactions could modulate the activity of the target protein, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- N-(2-bromophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- N-(2-methylphenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective as a therapeutic agent compared to its analogs with different substituents.
Properties
CAS No. |
496026-73-4 |
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Molecular Formula |
C14H10FN3OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C14H10FN3OS2/c15-10-3-1-2-4-11(10)18-12(19)7-21-14-9-5-6-20-13(9)16-8-17-14/h1-6,8H,7H2,(H,18,19) |
InChI Key |
MNUWVXWVMNKTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)F |
solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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